![molecular formula C14H12F3N3O3 B3122620 Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate CAS No. 303150-35-8](/img/structure/B3122620.png)
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Overview
Description
Molecular Structure Analysis
The molecular structure of MMPC is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a trifluoromethyl group and a methoxy group attached to the pyridazine ring. Further structural analysis would require more specific data such as NMR or X-ray diffraction analysis, which is not available in the retrieved sources.Mechanism of Action
Future Directions
The future directions for research on MMPC and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could provide valuable information for their potential applications in various fields of research and industry.
properties
IUPAC Name |
methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-10-7-11(21)20(19-12(10)13(18)23-2)9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIBQDODRNWSOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=N)OC)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121626 | |
Record name | Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303150-35-8 | |
Record name | Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303150-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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